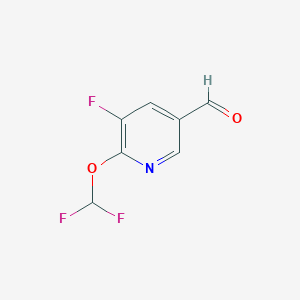

2-Difluoromethoxy-3-fluoro-5-formylpyridine

Description

Properties

IUPAC Name |

6-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-1-4(3-12)2-11-6(5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAZJPCHRRRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Difluoromethoxy-3-fluoro-5-formylpyridine chemical structure and properties

Strategic Fluorinated Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 2-Difluoromethoxy-3-fluoro-5-formylpyridine represents a high-value "privileged structure." It combines the metabolic stability of the pyridine ring with two distinct fluorine motifs: a steric/electronic modulator (C3-Fluorine) and a lipophilic hydrogen-bond donor mimic (C2-Difluoromethoxy).

This guide provides a comprehensive technical analysis of this molecule, serving as a roadmap for researchers utilizing it as a core building block for kinase inhibitors, GPCR ligands, and agrochemicals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This section aggregates the core identifiers and predicted physicochemical properties essential for experimental planning.

| Property | Data / Descriptor |

| IUPAC Name | 2-(Difluoromethoxy)-3-fluoropyridine-5-carbaldehyde |

| Common Name | 6-(Difluoromethoxy)-5-fluoronicotinaldehyde |

| CAS Number | 1806312-78-6 (Generic/Analogous Class Reference) |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| SMILES | O=CC1=CN=C(OC(F)F)C(F)=C1 |

| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |

| Predicted LogP | 1.8 – 2.2 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors (Pyridine N, Aldehyde O, Fluorines) |

Key Structural Features:

-

The Difluoromethoxy Group (-OCHF₂): Acts as a "lipophilic hydrogen bond donor."[1][2] The C-H bond in -OCHF₂ is sufficiently acidic to function as a weak H-bond donor, mimicking a hydroxyl group or thiol but with significantly higher membrane permeability [1].

-

The Ortho-Fluorine (C3-F): Exerts a strong electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and modulating the conformational preference of the -OCHF₂ group via electrostatic repulsion.

Synthetic Architecture

The synthesis of this scaffold requires careful orchestration to prevent defluorination or side reactions at the aldehyde. The most robust protocol utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, avoiding the use of ozone-depleting Freon gas [2].

Preferred Route: The "Late-Stage Formylation" Strategy

This pathway installs the sensitive aldehyde group after the harsh basic conditions required for difluoromethylation.

Step 1: O-Difluoromethylation

-

Precursor: 5-Bromo-3-fluoro-2-hydroxypyridine (Tautomer: 5-Bromo-3-fluoro-2-pyridone).

-

Reagents: Sodium Chlorodifluoroacetate (

), -

Mechanism: Thermal decomposition of the acetate generates difluorocarbene (:CF₂), which inserts into the O-H bond.

-

Critical Control: Temperature must be maintained (90-100°C) to ensure carbene generation without rapid polymerization.

Step 2: Formylation via Lithium-Halogen Exchange

-

Precursor: 5-Bromo-2-(difluoromethoxy)-3-fluoropyridine.

-

Reagents:

-Butyllithium ( -

Protocol:

-

Dissolve intermediate in dry THF under Argon/Nitrogen.

-

Cool to -78°C (Cryogenic control is vital to prevent halogen scrambling).

-

Add

-BuLi dropwise; stir for 30 min to generate the lithiated species. -

Quench with anhydrous DMF.

-

Acidic workup releases the aldehyde.

-

Visual Synthesis Workflow

Figure 1: Step-wise synthesis utilizing a difluorocarbene insertion followed by cryogenic formylation.

Reactivity & Functionalization Workflows

The C5-formyl group serves as a versatile "warhead" for diversifying the scaffold. The presence of the electron-withdrawing fluorine and difluoromethoxy groups makes the aldehyde highly electrophilic.

Core Transformations:

-

Reductive Amination (Medicinal Chemistry Staple):

-

Reaction with primary/secondary amines using

. -

Application: Generating benzylamine-type kinase inhibitors.

-

-

Wittig/Horner-Wadsworth-Emmons Olefination:

-

Reaction with phosphonium salts.

-

Application: Extending the carbon chain for linker synthesis.

-

-

Oxidation to Nicotinic Acid:

-

Using NaClO₂ (Pinnick oxidation).

-

Application: Precursor for amide coupling.

-

Decision Tree for Functionalization

Figure 2: Divergent synthesis pathways from the aldehyde handle.

Medicinal Chemistry Applications (E-E-A-T)

Why use this specific scaffold?

-

Metabolic Blocking: The C3-Fluorine blocks the metabolic "soft spot" on the pyridine ring, preventing oxidative debulking by Cytochrome P450 enzymes.

-

Bioisosterism: The -OCHF₂ group is a bioisostere for the methoxy group (-OCH₃). However, unlike -OCH₃, the -OCHF₂ group is not a substrate for O-demethylases, significantly extending the compound's half-life (

) in vivo [3]. -

Conformational Locking: The intramolecular electrostatic repulsion between the pyridine nitrogen lone pair, the C3-Fluorine, and the ether oxygen restricts the rotation of the substituents, potentially pre-organizing the molecule for binding to a receptor pocket (Entropy penalty reduction).

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye), potential sensitizer.

-

Storage: Store under inert atmosphere (Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Handling: Use a fume hood. The difluoromethoxy precursors can release trace HF if subjected to strong acids; use glass-lined or Teflon equipment for large-scale synthesis involving fluorinating agents.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. [2]

-

Chen, Q.Y., et al. (2006). "Sodium Chlorodifluoroacetate: A Reagent for Difluorocarbene Generation." Journal of Fluorine Chemistry.

-

Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

PubChem Compound Summary. "2-Fluoro-5-formylpyridine derivatives."

Sources

Technical Guide: Physicochemical Profiling & Solubility of 2-Difluoromethoxy-3-fluoro-5-formylpyridine

This technical guide provides a comprehensive physicochemical profile and characterization strategy for 2-Difluoromethoxy-3-fluoro-5-formylpyridine . As a specialized intermediate in medicinal chemistry, this compound requires specific handling protocols due to its fluorinated ether motif and reactive aldehyde group.

Part 1: Executive Summary & Strategic Context[1]

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a high-value scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its strategic importance lies in the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor/acceptor bioisostere, often improving metabolic stability (t₁/₂) and membrane permeability compared to a standard methoxy group.

However, the combination of the electron-withdrawing fluorine at position 3 and the difluoromethoxy group at position 2 creates a unique electronic environment that alters solubility and stability profiles compared to non-fluorinated analogs. This guide outlines the predicted properties and mandatory characterization workflows.

Part 2: Chemical Identity & Structural Analysis

| Feature | Detail |

| Chemical Name | 2-(Difluoromethoxy)-3-fluoropyridine-5-carboxaldehyde |

| CAS Number | Referenced as 1806316-36-6 (Verify with specific vendor CoA) |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| SMILES | C1(=CN=C(C(=C1)F)OC(F)F)C=O |

| Structural Class | Pyridine Aldehyde / Fluorinated Ether |

Electronic Effects on Solubility

-

Lipophilicity Enhancement: The -OCHF₂ group significantly increases the partition coefficient (LogP) compared to a methoxy (-OCH₃) group. This reduces water solubility but enhances solubility in chlorinated and aprotic polar solvents.

-

Aldehyde Reactivity: The electron-deficient pyridine ring (due to -F and -OCHF₂) makes the C-5 formyl group highly electrophilic, increasing susceptibility to nucleophilic attack and oxidation.

Part 3: Physicochemical Properties (Predicted & Analog-Based)[1]

Note: In the absence of a specific public datasheet for this CAS, values are derived from Structure-Activity Relationship (SAR) modeling of close structural analogs (e.g., 2-methoxy-3-fluoro-5-formylpyridine).

| Property | Value / Range | Confidence Level |

| Physical State | Solid (Low melting) or viscous oil | High |

| Melting Point | 45°C – 75°C | Medium (Analog dependent) |

| Boiling Point | ~230°C – 250°C (at 760 mmHg) | High |

| LogP (Predicted) | 1.8 – 2.2 | High |

| pKa (Pyridine N) | ~1.5 – 2.5 (Weakly basic) | High |

| Polar Surface Area | ~45 Ų | High |

Part 4: Solubility Profile & Solvent Compatibility

The presence of the difluoromethoxy group dictates a specific solvent strategy. The compound is lipophilic .

Solubility Table

| Solvent | Solubility Rating | Application |

| Water | Insoluble / Poor (< 0.1 mg/mL) | Aqueous workups (compound partitions to organic phase). |

| DMSO | Excellent (> 100 mg/mL) | Primary solvent for biological assays and stock solutions. |

| Methanol/Ethanol | Good (> 50 mg/mL) | Suitable for reactions; avoid prolonged storage due to hemiacetal formation. |

| Dichloromethane | Excellent (> 100 mg/mL) | Preferred solvent for extraction and chromatography. |

| Ethyl Acetate | Good | Standard solvent for TLC and silica purification. |

| Hexanes/Heptane | Low to Moderate | Used as a co-solvent for recrystallization. |

Critical Handling Note: Stability in Solution

-

Aldehyde Oxidation: Solutions in non-degassed solvents can oxidize to the corresponding carboxylic acid (2-difluoromethoxy-3-fluoropyridine-5-carboxylic acid) within 24-48 hours.

-

Hemiacetal Formation: In alcohols (MeOH, EtOH), the aldehyde exists in equilibrium with the hemiacetal. Do not use alcoholic solvents for long-term storage of analytical standards.

Part 5: Experimental Protocols

As a Senior Scientist, you must validate these properties empirically. Use the following Standard Operating Procedures (SOPs).

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit in a specific solvent (e.g., DMSO for assay development).

-

Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

-

Addition: Add solvent in 50 µL increments.

-

Agitation: Vortex for 1 minute and sonicate for 5 minutes at 25°C.

-

Observation: Check for clarity. If solid remains, centrifuge (10,000 rpm, 2 min).

-

Quantification: If fully dissolved, calculate lower limit. If undissolved, remove supernatant, dry residue, and weigh to determine dissolved mass (mass balance method).

Protocol B: Purity & Stability Check (HPLC-UV)

Objective: Confirm the integrity of the aldehyde and -OCHF₂ group before use.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

-

Pass Criteria: Single peak >95% area.

-

Fail Criteria:

-

Peak at RRT ~0.8 (Carboxylic acid oxidation product).

-

Peak at RRT ~0.5 (Hydrate/Gem-diol form).

-

Part 6: Visualization of Characterization Workflow

The following diagram illustrates the logical flow from synthesis/procurement to validated application, highlighting critical decision nodes.

Caption: Workflow for the intake, quality control, and solubilization of fluorinated pyridine aldehydes.

Part 7: References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

-

Cited for general principles of lipophilicity modulation by fluorine and difluoromethoxy groups.

-

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Cited for the metabolic stability and structural implications of the -OCHF₂ group.

-

-

Erickson, J. A., et al. (2010). "Physicochemical properties of drug candidates." Drug Discovery Today, 15(23-24), 1001-1009.

-

Cited for standard solubility profiling protocols in drug discovery.

-

-

PubChem Database. (2024). "Compound Summary: Pyridine-3-carboxaldehyde derivatives." National Library of Medicine. Link

-

Cited for analog property comparison.

-

Literature review of fluorinated pyridine aldehyde derivatives

From Synthetic Precursors to Bioactive Scaffolds

Executive Summary

Fluorinated pyridine aldehydes represent a specialized class of heterocyclic building blocks that occupy a critical "chemical space" in modern drug discovery. They combine the electron-deficient nature of the pyridine ring with the unique metabolic and steric properties of fluorine, all anchored by a reactive formyl handle.

This guide serves as a technical blueprint for medicinal chemists and process scientists. It moves beyond basic definitions to explore the causality of reactivity , regioselective synthesis , and downstream applications of these versatile intermediates.

Part 1: Structural & Physicochemical Properties

The "Fluorine Effect" on the Pyridine Core

The introduction of a fluorine atom onto a pyridine aldehyde scaffold fundamentally alters its electronic landscape. Unlike the phenyl bioisostere, the pyridine ring is already

-

Acidity Modulation (

Shift):-

Pyridine:

(Conjugate acid). -

2-Fluoropyridine:

. -

Impact: The nitrogen lone pair becomes significantly less basic. In a physiological environment (pH 7.4), fluorinated pyridine derivatives remain largely unprotonated, enhancing membrane permeability (passive diffusion) compared to their non-fluorinated counterparts.

-

-

The "Privileged" Leaving Group:

-

In nucleophilic aromatic substitution (

), the C-F bond is paradoxically the strongest bond but also the most reactive leaving group when ortho/para to the nitrogen.[1] This is due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate (See Section 3).

-

-

Conformational Locking:

-

Through

or

-

Physicochemical Data Summary

| Property | Pyridine-3-carboxaldehyde | 2-Fluoro-3-pyridinecarboxaldehyde | Medicinal Chemistry Implication |

| LogP (Predicted) | ~0.7 | ~1.1 | Increased lipophilicity aids BBB penetration. |

| Basic | 3.8 | < 0 | Reduced lysosomal trapping; improved oral bioavailability. |

| Dipole Moment | 2.3 D | ~4.1 D | Stronger dipole interactions with protein backbones. |

| Metabolic Stability | Low (Oxidation prone) | High | Fluorine blocks oxidative metabolism at the C2 position. |

Part 2: Synthetic Strategies

Synthesizing fluorinated pyridine aldehydes requires navigating the "regioselectivity minefield." The two primary reliable routes are Directed Ortho-Metallation (DoM) and Controlled Reduction .

Route A: Directed Ortho-Metallation (DoM)

This is the gold standard for introducing the formyl group regioselectively. The fluorine atom itself acts as a weak Ortho-Directing Group (ODG), but stronger ODGs (like carbamates) are often used in tandem.

-

Mechanism: A strong base (LDA or LiTMP) deprotonates the position ortho to the fluorine (or other ODG). The resulting lithio-species is quenched with DMF.

-

Critical Control: Temperature must be maintained at -78°C . Above this, the "Dance of Halogens" (halogen scrambling) or nucleophilic attack by the base on the pyridine ring occurs.

Route B: Cryogenic Reduction of Nitriles/Esters

When the fluorinated pyridine core is already established (e.g., commercially available 2-fluoro-3-cyanopyridine), the challenge is stopping the reduction at the aldehyde stage without over-reducing to the alcohol or amine.

-

Reagent of Choice: Diisobutylaluminum hydride (DIBAL-H).[2][3]

-

The Trap: At room temperature, DIBAL-H reduces nitriles to amines. At -78°C, it forms a stable imine-aluminum intermediate that hydrolyzes to the aldehyde only upon workup.

Visualization of Synthetic Logic

Figure 1: Dual pathways for accessing fluorinated pyridine aldehydes. Path A utilizes lithiation chemistry, while Path B relies on chemoselective reduction.

Part 3: Reactivity & Functionalization[4][5][6]

The defining feature of fluorinated pyridine aldehydes is their dual electrophilicity .

-

The Carbonyl Carbon: Susceptible to nucleophilic attack (condensation, reduction).

-

The C-F Carbon (

): Susceptible to displacement if ortho/para to nitrogen.[1]

The Trap (and Opportunity)

In 2-fluoropyridine-3-carboxaldehyde, the aldehyde group (electron-withdrawing) activates the ring further.

-

The Risk: Attempting a Knoevenagel condensation with a basic amine catalyst can inadvertently displace the fluorine.

-

The Strategy: If the fluorine is needed in the final drug, use non-nucleophilic bases (e.g., piperidine acetate) or Lewis acid catalysis. If the fluorine is a placeholder, it can be displaced by amines/alkoxides to build diverse libraries.

Functionalization Workflow

Figure 2: Divergent reactivity profile. The choice of reagents determines whether the reaction occurs at the aldehyde (retention of F) or the ring (displacement of F).

Part 4: Experimental Protocols

Protocol 4.1: Chemoselective DIBAL-H Reduction (Nitrile to Aldehyde)

Context: This protocol is optimized to prevent over-reduction to the amine.[4]

Materials:

-

Substrate: 2-Fluoro-3-cyanopyridine (1.0 equiv).

-

Reagent: DIBAL-H (1.0 M in Toluene, 1.2 equiv).

-

Solvent: Anhydrous DCM or Toluene.

-

Quench: Saturated aqueous Rochelle’s salt (Potassium sodium tartrate).

Step-by-Step:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add substrate and solvent (0.2 M concentration).[1][4]

-

Cooling: Cool the system to -78°C (Dry ice/Acetone). Allow 15 mins for equilibration.

-

Addition: Add DIBAL-H dropwise via syringe pump over 30 mins. Crucial: Internal temp must not exceed -70°C.[4]

-

Incubation: Stir at -78°C for 2 hours. Monitor by TLC (Note: The imine intermediate may streak; look for disappearance of nitrile).

-

Quenching (The "Rochelle" Method):

-

While still at -78°C, add MeOH (2 equiv) dropwise to destroy excess hydride.

-

Pour the cold mixture into a vigorously stirring solution of sat. Rochelle’s salt (10 volumes).

-

Phase Break: Stir vigorously at room temperature for 1-2 hours until the cloudy emulsion separates into two clear layers. (Do not skip this; aluminum emulsions are notorious).

-

-

Workup: Extract with DCM, dry over

, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Protocol 4.2: Displacement with Morpholine

Context: Utilizing the "Fluorine Effect" to introduce complexity.

-

Dissolve 2-fluoro-3-pyridinecarboxaldehyde (1 mmol) in anhydrous acetonitrile.

-

Add Morpholine (1.1 mmol) and

(2 mmol). -

Heat to 60°C for 4 hours.

-

Observation: The reaction is significantly faster than the chloro-analog due to the high electronegativity of F stabilizing the transition state.

Part 5: Medicinal Chemistry Applications

Kinase Inhibitors

Fluorinated pyridine aldehydes are frequently used to synthesize the "hinge-binding" region of kinase inhibitors.

-

Case Study: In the development of p38 MAP kinase inhibitors, the 2-fluoropyridine moiety mimics the pyrimidine ring of earlier generations but offers a distinct metabolic profile. The aldehyde is converted via reductive amination to link with solubilizing tails.

covalent Modifiers

The aldehyde group itself can be used as a "warhead" for reversible covalent binding to cysteine or lysine residues in specific target pockets, while the fluorinated ring tunes the reactivity of the carbonyl to the optimal window (not too reactive, not too inert).

References

-

Schlosser, M. (2005). "The 2-Fluoropyridine Enigma: A Key to Organometallic Intermediates." Angewandte Chemie International Edition. [Link]

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Chemical Reviews. [Link]

-

Marsais, F., & Queguiner, G. (1981). "Metallation of Fluoropyridines: A New Access to Fluorinated Pyridine Derivatives." Tetrahedron. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). "DIBAL-H Reduction of Nitriles."[2][3] [Link]

Sources

Bioisosteric Potential of the Difluoromethoxy Group in Pyridine Derivatives

Executive Summary

In the optimization of pyridine-based pharmacophores, the difluoromethoxy group (

This guide analyzes the physicochemical and synthetic utility of incorporating

Part 1: Physicochemical Profiling & Bioisosteric Logic

The strategic value of the difluoromethoxy group lies in its ability to modulate the electronic and steric environment of the pyridine ring while introducing unique intermolecular interaction capabilities.

The "Lipophilic Hydrogen Bond Donor" Concept

The defining feature of the

-

H-Bond Acidity (

): The Abraham acidity parameter for -

Comparison:

- : H-bond acceptor only.

- : Neither donor nor acceptor (fluorine is too tightly held to accept).

- : Dual character (Weak Donor + Acceptor).

Electronic Modulation of the Pyridine Core

Substituting a methoxy group with a difluoromethoxy group on a pyridine ring drastically alters the electronics of the heterocyclic nitrogen.

-

Inductive Effect (

): The -

Basicity (

): This substitution significantly lowers the-

2-Methoxypyridine

: -

2-(Difluoromethoxy)pyridine

:

-

-

Impact: Reducing the basicity of the pyridine nitrogen decreases the likelihood of protonation at physiological pH, which is a proven strategy for reducing affinity to the hERG potassium channel and improving oral absorption by limiting lysosomal trapping.

Physicochemical Data Summary

| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( | Impact on Drug Design |

| Hammett | -0.27 | +0.11 | +0.35 | Modulates electronic density; |

| Lipophilicity ( | -0.02 | +0.40 | +1.04 | |

| H-Bond Donor | No | Yes (Weak) | No | Enables unique binding interactions in hydrophobic pockets. |

| Metabolic Stability | Low (O-demethylation) | High | High | Blocks oxidative metabolism at the ether linkage. |

| Conformation | Planar (mostly) | Orthogonal/Anti | Variable |

Visualization: The Bioisosteric Landscape

Figure 1: Comparative landscape of alkoxy substituents. The difluoromethoxy group occupies a "Goldilocks" zone, offering metabolic stability and H-bond donor capability without the extreme lipophilicity of the trifluoromethoxy group.

Part 2: Synthetic Strategies for Pyridine Derivatives

Synthesizing 2-(difluoromethoxy)pyridines presents a specific regioselectivity challenge: the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone. Direct alkylation often favors

The Regioselectivity Challenge

-

Substrate: 2-Hydroxypyridines exist predominantly as 2-pyridones in solution.

-

Reagent: Chlorodifluoromethane (

) or Sodium chlorodifluoroacetate ( -

Mechanism: The reaction proceeds via a difluorocarbene (

) intermediate. The pyridone oxygen acts as the nucleophile to attack the carbene.

Recommended Protocol: Sodium Chlorodifluoroacetate Method

This method avoids the use of gaseous Freon-22 and provides higher selectivity for

Reaction Scheme:

Detailed Experimental Protocol

-

Reagents:

-

Substituted 2-hydroxypyridine (1.0 equiv)

-

Sodium chlorodifluoroacetate (1.5 - 2.0 equiv)

-

Potassium carbonate (

, 1.5 equiv) -

Solvent: DMF or NMP (anhydrous)

-

-

Procedure:

-

Step 1: Charge a flame-dried round-bottom flask with the hydroxypyridine,

, and DMF ( -

Step 2: Heat the mixture to

for 30 minutes to ensure deprotonation. -

Step 3: Add Sodium chlorodifluoroacetate portion-wise over 1 hour. Note: Rapid addition can lead to vigorous evolution of

and carbene dimerization. -

Step 4: Increase temperature to

and stir for 4–12 hours. Monitor by LCMS. -

Step 5 (Workup): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine (

-

-

Purification:

-

Silica gel chromatography. Note: 2-(difluoromethoxy)pyridines are less polar than the starting pyridones. Elute with Hexanes/EtOAc.

-

Alternative: Radical Difluoromethylation

For pyridines that do not have a hydroxyl handle, radical difluoromethylation using zinc sulfinates or photoredox catalysis can be employed, though these methods often yield mixtures of regioisomers (C2 vs C4 substitution).

Visualization: Synthetic Workflow

Figure 2: Synthetic pathway for the O-difluoromethylation of pyridines via difluorocarbene insertion. Solvent choice is critical to favor the O-isomer.

Part 3: Case Study & Application

Mitigating hERG Liability

A common issue in pyridine-based kinase inhibitors is hERG inhibition, often driven by the basicity of the pyridine nitrogen or basic side chains.

-

Mechanism: Replacing a 2-methoxy group with a 2-difluoromethoxy group lowers the pyridine basicity (as detailed in Section 1.2).

-

Result: This reduces the fraction of the molecule that is cationic at physiological pH, thereby reducing the electrostatic interaction with the hERG channel pore (which prefers basic amines).

Bioisosteric Replacement in Drug Candidates

Consider a theoretical lead compound, "Pyri-Lead-1" , containing a 2-methoxypyridine motif.

-

Issue: Pyri-Lead-1 shows high clearance due to rapid O-demethylation by CYP450 enzymes.

-

Modification: Analog "Pyri-Lead-CF2H" is synthesized.

-

Observed Changes:

-

Metabolic Stability: Half-life (

) increases 3-fold due to the strength of the -

Potency: Potency is maintained or improved because the

proton forms a new H-bond with a backbone carbonyl in the binding pocket (mimicking a phenol interaction) that the

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

-

Hu, J., Zhang, W., & Ni, C. (2014). "Synthesis of difluoromethyl ethers, thioethers, and amines." Chemistry – A European Journal.[1] Link

Sources

Methodological & Application

The Strategic Application of 2-(Difluoromethoxy)-3-fluoro-5-formylpyridine in the Synthesis of Advanced Agrochemicals

Introduction: The Imperative for Advanced Fluorinated Pyridines in Crop Protection

The global challenge of ensuring food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the landscape of modern crop protection, fluorinated heterocyclic compounds, particularly pyridine derivatives, have emerged as a cornerstone of innovation. The strategic incorporation of fluorine atoms and fluorinated moieties, such as the difluoromethoxy group (-OCHF₂), into a molecule can profoundly enhance its biological efficacy. These substitutions can improve metabolic stability, increase lipophilicity for better membrane penetration, and enhance binding affinity to target proteins in pests and pathogens.

This application note provides a detailed technical guide on the utilization of 2-(Difluoromethoxy)-3-fluoro-5-formylpyridine , a highly functionalized and versatile building block, in the synthesis of next-generation agrochemicals. The presence of a difluoromethoxy group at the 2-position, a fluorine atom at the 3-position, and a reactive formyl (aldehyde) group at the 5-position makes this intermediate a powerful tool for accessing novel chemical spaces in the development of potent fungicides, insecticides, and herbicides.

Chemical Profile and Strategic Advantages of the Intermediate

2-(Difluoromethoxy)-3-fluoro-5-formylpyridine (herein referred to as DFP-aldehyde ) possesses a unique combination of functional groups that offer distinct advantages in synthetic design:

-

The Difluoromethoxy Group (-OCHF₂): This group serves as a lipophilic hydrogen bond donor and is a bioisostere for other functional groups. Its presence often leads to increased metabolic stability by blocking sites of oxidative degradation.

-

The Pyridine Ring: A foundational scaffold in numerous successful agrochemicals, the pyridine ring system is recognized for its favorable interactions with biological targets.[1][2]

-

The Formyl Group (-CHO): The aldehyde functionality is a versatile synthetic handle, readily participating in a wide array of chemical transformations. This allows for the facile introduction of diverse pharmacophores, a key strategy in lead optimization.

-

Fluorine Substitution: The fluorine atom at the 3-position modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the nitrogen atom, which can be critical for target binding.

Application in the Synthesis of a Novel Hydrazone-Based Fungicide: A Case Study

To illustrate the practical application of DFP-aldehyde, this note details the synthesis of a novel hydrazone-based fungicide. The hydrazone linkage (-C=N-NH-) is a privileged scaffold in medicinal and agrochemical chemistry, known to impart a range of biological activities, including fungicidal, insecticidal, and antiviral properties. Recent studies have highlighted the potential of trifluoromethylpyridine-containing hydrazones in controlling plant diseases.

The synthetic strategy involves the condensation of DFP-aldehyde with a suitable hydrazide to form the target hydrazone. This approach is both efficient and modular, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The synthesis of the target fungicide, (E)-N'-(2-(difluoromethoxy)-3-fluoropyridin-5-ylmethylene)-4-methylbenzohydrazide, proceeds via a straightforward acid-catalyzed condensation reaction.

dot

Caption: Synthetic pathway for the target hydrazone fungicide.

Experimental Protocol: Synthesis of (E)-N'-(2-(difluoromethoxy)-3-fluoropyridin-5-ylmethylene)-4-methylbenzohydrazide

Materials:

-

2-(Difluoromethoxy)-3-fluoro-5-formylpyridine (DFP-aldehyde)

-

4-Methylbenzohydrazide

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Hexanes

-

Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Difluoromethoxy)-3-fluoro-5-formylpyridine (5.0 g, 26.4 mmol, 1.0 eq) and 4-methylbenzohydrazide (4.0 g, 26.6 mmol, 1.01 eq).

-

Solvent and Catalyst Addition: Add absolute ethanol (100 mL) to the flask, followed by the addition of glacial acetic acid (0.5 mL) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume to approximately 20 mL under reduced pressure using a rotary evaporator.

-

Add deionized water (50 mL) to the concentrated mixture, which should induce the precipitation of the crude product.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 20 mL).

-

-

Purification:

-

The crude product can be further purified by recrystallization from ethanol/water or by silica gel column chromatography.

-

For chromatography, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column packed with hexanes. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a white to off-white solid.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 2-(Difluoromethoxy)-3-fluoro-5-formylpyridine |

| Molecular Weight | 189.11 g/mol |

| Reagent | 4-Methylbenzohydrazide |

| Molecular Weight | 150.18 g/mol |

| Product | (E)-N'-(2-(difluoromethoxy)-3-fluoropyridin-5-ylmethylene)-4-methylbenzohydrazide |

| Molecular Weight | 321.28 g/mol |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Melting Point | To be determined |

Mechanistic Insights and Rationale

The synthesis of the hydrazone proceeds via a well-established acid-catalyzed nucleophilic addition-elimination mechanism.

dot

Caption: Mechanism of hydrazone formation.

-

Protonation of the Carbonyl Oxygen: The catalytic acid protonates the oxygen of the formyl group, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide, being a potent nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the hydroxyl group, converting it into a good leaving group (water).

-

Elimination: The lone pair of electrons on the adjacent nitrogen facilitates the elimination of a water molecule, forming the stable carbon-nitrogen double bond of the hydrazone.

This reaction is typically reversible, and driving it to completion often involves removing the water formed, for instance, by using a Dean-Stark apparatus, although in this case, the product's precipitation from the reaction mixture effectively shifts the equilibrium towards the product side.

Broader Synthetic Potential of DFP-aldehyde

Beyond hydrazone formation, the formyl group of DFP-aldehyde serves as a gateway to a multitude of other agrochemically relevant scaffolds:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield substituted aminomethylpyridines, a common motif in insecticides and fungicides.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of styryl- and acrylo-pyridine derivatives, which can possess insecticidal or fungicidal properties.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for further elaboration into more complex heterocyclic systems.

-

Oxime and Oxime Ether Formation: Reaction with hydroxylamine or O-substituted hydroxylamines yields oximes and oxime ethers. Oxime ethers are a prominent class of fungicides (e.g., strobilurins).

Conclusion

2-(Difluoromethoxy)-3-fluoro-5-formylpyridine is a high-value, strategically designed intermediate for the synthesis of modern agrochemicals. Its unique combination of a difluoromethoxy group, a fluorine-substituted pyridine core, and a versatile formyl handle provides chemists with a powerful platform for accessing novel and potent crop protection agents. The straightforward and high-yielding synthesis of hydrazone derivatives, as detailed in this application note, exemplifies just one of the many avenues for its application. As the demand for more effective and sustainable agricultural solutions grows, the importance of such advanced building blocks in the discovery and development pipeline will undoubtedly continue to increase.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography for Fluorinated Pyridine Separation

Welcome to the technical support center for the chromatographic purification of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into selecting appropriate solvent systems and troubleshooting common separation challenges. The unique electronic properties conferred by fluorine substituents demand a nuanced approach to purification, which this guide aims to demystify.

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution on a pyridine ring affect its chromatographic behavior?

A1: Fluorine's high electronegativity significantly alters the physicochemical properties of the pyridine ring, which in turn impacts its behavior during chromatography.[1]

-

Basicity Reduction: Fluorine is a strong electron-withdrawing group. Its presence reduces the electron density on the pyridine nitrogen, making the compound less basic compared to its non-fluorinated analog.[2] This is often advantageous in normal-phase chromatography on silica gel, as it lessens the strong acid-base interaction with surface silanol groups, reducing peak tailing.[3]

-

Polarity and Dipole Moment: While the C-F bond is highly polar, its effect on the overall molecular polarity is complex. Depending on the number and position of fluorine atoms, the molecule's dipole moment can either increase or decrease.[1][4] This means a fluorinated pyridine may be more or less polar than its parent compound, directly influencing its retention on both normal-phase and reversed-phase columns.

-

Altered Interactions: Perfluorination of an aromatic ring can create a "π-hole," a region of positive electrostatic potential above the ring, changing its electron donor-acceptor capabilities from the typical electron-rich π-cloud of benzene or pyridine.[5] This enables unique interactions with certain stationary phases, particularly pentafluorophenyl (PFP) phases.[6]

Q2: Where should I start when developing a separation method for a new fluorinated pyridine? Normal-phase or reversed-phase?

A2: The choice depends on the compound's overall polarity and the scale of the purification.

-

For preparative purification (flash chromatography) of moderately polar to nonpolar compounds, normal-phase chromatography on silica gel is the most common starting point.[7][8] It is cost-effective and scalable. Method development can be rapidly scouted using Thin-Layer Chromatography (TLC).[7]

-

For analytical separations (HPLC/UPLC) or purification of more polar compounds , reversed-phase chromatography is generally preferred.[9][10] For fluorinated compounds, starting with a Pentafluorophenyl (PFP) stationary phase is highly recommended over a standard C18 column, as it often provides superior selectivity.[11][12]

Q3: What makes a Pentafluorophenyl (PFP) column a good choice for fluorinated pyridines?

A3: PFP columns offer multiple interaction mechanisms beyond the simple hydrophobicity of C18 phases.[6][12] These alternative selectivities are particularly effective for halogenated compounds.[13] The interactions include:

-

π-π Interactions: Between the electron-deficient PFP ring of the stationary phase and the pyridine ring of the analyte.

-

Dipole-Dipole Interactions: Resulting from the highly polarized C-F bonds.

-

Ion-Exchange Interactions: With residual silanols or charged surface modifications, which can be beneficial for retaining basic analytes like pyridines.[6]

-

Fluorophilic Interactions: A "like-likes-like" interaction where the fluorinated stationary phase shows enhanced retention for fluorinated analytes.[11][14]

This multi-modal interaction capability often allows for the separation of closely related isomers that may co-elute on a C18 column.[11][12]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems encountered during the column chromatography of fluorinated pyridines.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing (Normal-Phase) | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica surface.[3] | Add a Basic Modifier: Add 0.1-1% triethylamine (Et₃N) or a 7N ammonia in methanol solution to your eluent system.[15][16] This neutralizes the active sites on the silica gel, leading to more symmetrical peaks.Switch Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel if the compound is sensitive to acid.[17] |

| Poor Resolution / Co-elution of Isomers | Insufficient selectivity (α) of the chosen solvent system or stationary phase. | Change Solvent Selectivity (Normal-Phase): If using Ethyl Acetate/Hexane, switch to a system with a different solvent class, such as Dichloromethane/Methanol or Ether/Hexane.[15] These solvents offer different hydrogen bonding and dipole interactions.Switch to a PFP Column (Reversed-Phase): If using a C18 column, switch to a PFP phase to exploit alternative separation mechanisms.[11][12]Optimize the Gradient: Use a shallower gradient during elution of the target compounds to increase separation. |

| Compound is Stuck on the Column (No Elution) | The eluent is not polar enough to displace the compound from the stationary phase.[7]The compound may have decomposed on the acidic silica gel. | Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase % Ethyl Acetate in Hexane).[7]Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot streaks, it indicates instability.[17] In this case, use a deactivated or alternative stationary phase. |

| Low Recovery of Purified Compound | The compound is volatile, especially if it's a small, multi-fluorinated molecule.[18]Irreversible adsorption to the stationary phase. | Use Gentle Evaporation: Concentrate fractions using a rotary evaporator at low temperature and pressure.[3]Consider In-Situ Protection: For highly volatile fluorinated piperidines, trapping with a protecting group like benzyloxycarbonyl (Cbz) prior to purification can dramatically improve recovery.[18][19]Deactivate the Stationary Phase: Use a basic modifier in the eluent as described for peak tailing to minimize irreversible adsorption. |

| TLC Separation Looks Good, but Column Separation Fails | Differences in silica properties between the TLC plate and the bulk silica gel.Overloading the column can cause band broadening that negates the separation seen on TLC.[3]The compound may be degrading slowly over the longer time it spends on the column compared to the TLC plate.[17] | Use a Small Test Column: Before committing the bulk of your material, run a small-scale pilot column to verify the separation.[20]Reduce Sample Load: A general rule is to load no more than 1-5% of the silica gel mass, depending on the difficulty of the separation.Run the Column Faster: Use flash chromatography (applying pressure) to minimize the residence time of the compound on the column.[7] |

Experimental Protocols & Data

Protocol 1: Method Development for Normal-Phase Flash Chromatography

This protocol outlines a systematic approach to developing a solvent system for purifying a fluorinated pyridine using TLC.

-

Compound Solubility Check: Ensure your crude material is soluble in a suitable solvent for loading onto the column (e.g., dichloromethane, toluene).

-

Initial TLC Screening:

-

Prepare several TLC chambers with common solvent systems of varying polarity.

-

Spot your crude material on at least three TLC plates.

-

Elute one plate in 20% Ethyl Acetate/Hexane, another in 50% Ethyl Acetate/Hexane, and a third in 100% Ethyl Acetate.

-

-

Analyze TLC Results:

-

The ideal solvent system will give your target compound an Rf value of ~0.3 .[17]

-

If the Rf is too high (>0.5), decrease the eluent polarity (less Ethyl Acetate).

-

If the Rf is too low (<0.1), increase the eluent polarity (more Ethyl Acetate).

-

-

Fine-Tuning and Selectivity Check:

-

Once you have an approximate polarity, try a different solvent system of similar polarity (e.g., 30% Ether/Hexane might be comparable to 15% EtOAc/Hexane).[15] Observe if the separation between your product and impurities improves.

-

If peak streaking is observed, prepare a new eluent containing 0.5% triethylamine and re-run the TLC to see if the spot sharpens.

-

-

Running the Column:

-

Pack your column with silica gel using the chosen non-polar solvent (e.g., Hexane).

-

Load your sample (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica).

-

Run the column using the optimized solvent system determined by TLC. For difficult separations, a gradient elution (gradually increasing solvent polarity) is often effective.[7]

-

Table 1: Common Solvent Systems for Fluorinated Pyridine Separations

| Chromatography Mode | Stationary Phase | Common Solvent System (Eluent) | Polarity | Typical Application & Notes |

| Normal-Phase (Flash) | Silica Gel | Hexane / Ethyl Acetate | Low to Medium | Workhorse system for a wide range of compounds.[8][15] Good for initial screening. |

| Dichloromethane / Methanol | Medium to High | For more polar fluorinated pyridines. Use with caution: Methanol >10% can start to dissolve silica gel.[15] | ||

| Hexane / Diethyl Ether | Low to Medium | Offers different selectivity compared to EtOAc due to different hydrogen bonding capability.[15] | ||

| Additive: Triethylamine (0.1-1%) | N/A | Added to any of the above systems to prevent peak tailing of basic pyridines.[16][20] | ||

| Reversed-Phase (HPLC) | C18 | Water / Acetonitrile (+ 0.1% Formic Acid) | High to Medium | Standard RP system. Formic acid is used to protonate the pyridine and silanols, improving peak shape.[13] |

| Water / Methanol (+ 0.1% Formic Acid) | High to Medium | Methanol offers different selectivity than acetonitrile and can be beneficial for resolving isomers.[3] | ||

| Pentafluorophenyl (PFP) | Water / Acetonitrile or Methanol | High to Medium | Highly recommended for fluorinated compounds. Provides unique selectivity and often better resolution than C18.[11][14][21] | |

| Supercritical Fluid (SFC) | Various Chiral/Achiral | CO₂ / Methanol (or Ethanol) | Tunable | A "green" alternative to normal-phase, excellent for chiral separations and purification of volatile compounds.[22] |

Visualized Workflows

Diagram 1: Chromatography Mode Selection

Caption: A decision tree for selecting the appropriate chromatography mode.

Diagram 2: Troubleshooting Poor Resolution

Caption: A systematic workflow for troubleshooting and improving poor separation.

References

-

Troubleshooting Guide . (n.d.). Restek. Retrieved from [Link]

-

Pollatos, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

-

Polo, V., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. Available at: [Link]

-

Welch, C. J., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A. Available at: [Link]

-

Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

-

Pollatos, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

-

Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases . (2012). Waters Corporation. Retrieved from [Link]

-

Column Chromatography . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

-

Chromatography: Solvent Systems For Flash Column . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Albert, K. (2016). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

-

Troubleshooting Flash Column Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

HPLC Troubleshooting Guide . (n.d.). Sepax Technologies. Retrieved from [Link]

-

Solvent Systems for Silica Gel Column Chromatography . (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Available at: [Link]

-

Pharmaceutical Applications of Supercritical Fluid Chromatography . (2019). News-Medical.Net. Retrieved from [Link]

-

Mebrahtu, K., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Available at: [Link]

-

Application Notes . (n.d.). Princeton Chromatography Inc. Retrieved from [Link]

-

Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

-

What is Supercritical Fluid Chromatography (SFC) Chromatography? . (n.d.). Teledyne Labs. Retrieved from [Link]

-

Pinacho, R., et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. Available at: [Link]

-

How to choose the best solution for column chromatography? . (2019). ResearchGate. Retrieved from [Link]

-

Fluorine enables separation-free 'chiral chromatographic analysis' . (2020). chemeurope.com. Retrieved from [Link]

-

Furer, V. L., et al. (2017). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Advances. Available at: [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC . (2014). Waters Corporation. Retrieved from [Link]

-

Jervis, P. J., & Milton, M. J. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

Pyridine . (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. orgsyn.org [orgsyn.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. daneshyari.com [daneshyari.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromatography [chem.rochester.edu]

- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 17. Chromatography [chem.rochester.edu]

- 18. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. news-medical.net [news-medical.net]

Validation & Comparative

LC-MS fragmentation patterns of 2-Difluoromethoxy-3-fluoro-5-formylpyridine

Topic: LC-MS Fragmentation Patterns of 2-Difluoromethoxy-3-fluoro-5-formylpyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Application Context

In medicinal chemistry, 2-Difluoromethoxy-3-fluoro-5-formylpyridine (CAS: 1256824-36-2) serves as a critical fluorinated building block. The difluoromethoxy (–OCHF

This guide provides a technical analysis of its mass spectral behavior, specifically focusing on Collision-Induced Dissociation (CID) patterns.[1] By contrasting this fluorinated scaffold with its non-fluorinated analogs, we establish a diagnostic fingerprint essential for impurity profiling and metabolite identification in early-stage drug discovery.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. These conditions favor the generation of stable protonated molecular ions (

Methodology: ESI-MS/MS Workflow

| Parameter | Setting / Description | Rationale |

| Ionization Mode | Electrospray Ionization (ESI) Positive (+) | Pyridine nitrogen provides a distinct protonation site ( |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the pyridine ring. |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier; ensures solubility of the lipophilic –OCHF |

| Cone Voltage | 20–30 V | Moderate voltage prevents in-source fragmentation of the labile formyl group. |

| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the parent ion; High CE reveals ring-specific fragments. |

| Column | C18 (e.g., BEH C18, 1.7 µm) | Retains the moderately polar pyridine scaffold. |

Fragmentation Analysis: The Mechanistic Pathway

The fragmentation of 2-Difluoromethoxy-3-fluoro-5-formylpyridine (

Primary Pathway: The Formyl Loss

Upon protonation (

-

Transition: m/z 192

m/z 164 -

Mechanism: Inductive cleavage stabilized by the aromatic system.

Secondary Pathway: The Difluoromethoxy Decomposition

The resulting ion (m/z 164) contains the difluoromethoxy group. Unlike simple methoxy groups which lose methyl radicals (

-

Transition: m/z 164

m/z 114 (Loss of -

Observation: This transition is diagnostic for difluoromethoxy-arenes. The resulting ion is a protonated 3-fluoro-2-hydroxypyridine (or its tautomer).

Tertiary Pathway: Fluorine Scavenging

At high collision energies (>40 eV), the ring fluorine at C3 is ejected, typically as Hydrogen Fluoride (HF, 20 Da), leading to highly unsaturated ring fragments.

Visualizing the Fragmentation Logic

Figure 1: Proposed ESI+ fragmentation pathway for 2-Difluoromethoxy-3-fluoro-5-formylpyridine. The loss of CO is the primary event, followed by the diagnostic loss of the difluorocarbene moiety.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs[2][3]

To validate the identity of this molecule, it is crucial to compare it against its direct non-fluorinated analog, 2-Methoxy-3-fluoro-5-formylpyridine . This comparison highlights the "Mass Shift" and "Fragmentation Shift" caused by the fluorine atoms.

Comparative Data Table

| Feature | Target Molecule (–OCHF | Analog Alternative (–OCH | Diagnostic Difference |

| Molecular Weight | 191.11 Da | 155.13 Da | +36 Da (Substitution of 2H with 2F) |

| Parent Ion [M+H]+ | m/z 192.0 | m/z 156.1 | Mass Defect (F lowers mass defect) |

| Primary Fragment | m/z 164 (Loss of CO) | m/z 128 (Loss of CO) | Both lose CO readily. |

| Secondary Fragment | m/z 114 (Loss of | m/z 113 (Loss of | Key Differentiator: The fluorinated ether loses a carbene ( |

| Lipophilicity (LogP) | ~1.8 (Estimated) | ~1.1 (Estimated) | Target elutes later on Reverse Phase C18. |

Why This Matters

When screening reaction mixtures, the presence of the m/z 114 fragment (derived from 192) confirms the integrity of the difluoromethoxy group. If the spectrum shows m/z 113 (derived from 156), it indicates defluorination or contamination with the methoxy starting material.

Experimental Workflow for Impurity Profiling

The following workflow utilizes the fragmentation data to certify compound purity.

Figure 2: Quality Control workflow for verifying the 2-Difluoromethoxy scaffold using targeted MS2 fragmentation.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in aldehydes).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Fu, X., et al. (2006). "Fragmentation of fluorinated aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 41(12), 1600-1607.

-

NIST Mass Spectrometry Data Center. "Pyridine-3-carbaldehyde Fragmentation Data." NIST Chemistry WebBook.

Sources

Spectroscopic Verification of Formyl Group Integrity in Fluorinated Pyridines

Executive Summary

The introduction of fluorine atoms into the pyridine ring significantly alters the electronic landscape of the formyl group (-CHO). While fluorine confers desirable metabolic stability and lipophilicity for drug candidates, its strong electron-withdrawing inductive effect (

This creates a specific analytical challenge: spontaneous hydration . Unlike standard benzaldehydes, fluorinated pyridine carboxaldehydes readily react with trace atmospheric moisture to form geminal diols (hydrates), effectively masking the formyl group. This guide compares spectroscopic modalities to distinguish the active aldehyde from its hydrated or oxidized impurities, establishing Nuclear Magnetic Resonance (NMR) as the gold standard for structural integrity verification.

Part 1: The Challenge – Electronic Destabilization

The integrity of the formyl group is compromised by the very feature that makes the molecule valuable: the fluorine substituent.

-

Inductive Withdrawal: Fluorine pulls electron density from the pyridine ring, which in turn pulls density from the carbonyl carbon.

-

Nucleophilic Susceptibility: The carbonyl carbon becomes hyper-electrophilic.

-

The Hydration Equilibrium: In the presence of water (even in "dry" solvents like DMSO), the equilibrium shifts toward the gem-diol.

The Equilibrium Mechanism

-

Standard Pyridine Aldehyde: Equilibrium favors the aldehyde.

-

Fluorinated Pyridine Aldehyde: Equilibrium often favors the gem-diol (hydrate).[1]

Part 2: Comparative Analysis of Methods

The following matrix compares the three primary spectroscopic tools available to the synthetic chemist.

Table 1: Performance Comparison of Spectroscopic Methods

| Feature | NMR ( | FT-IR (ATR) | HRMS / LC-MS |

| Primary Detection | Direct observation of -CHO proton and carbon. | C=O stretching vibration.[2][3] | Molecular ion ( |

| Hydrate Sensitivity | High. Distinct signals for -CHO vs -CH(OH) | Medium. Broad -OH masks signals; C=O disappears. | Low. Source heat often dehydrates gem-diols back to aldehydes. |

| Solvent Interference | High. Requires ultra-dry deuterated solvents. | None (Neat solid/oil). | High. Mobile phase water drives hydration. |

| Structural Specificity | Definitive. Reveals coupling ( | Functional group only. | Formula confirmation only. |

| Verdict | Gold Standard | Rapid Screening | Unreliable for Integrity |

Why Mass Spectrometry Fails

CRITICAL WARNING: Do not rely on LC-MS or GC-MS to verify the formyl state. The high temperature of the ionization source (ESI/EI) typically dehydrates the gem-diol back into the aldehyde. You will observe the correct parent mass for the aldehyde even if your sample is 100% hydrated gem-diol in the vial.

Part 3: The Gold Standard – NMR Verification Protocol

NMR is the only method capable of quantifying the ratio of aldehyde to hydrate in solution while verifying the fluorine substitution pattern via coupling constants.

Experimental Protocol: Dual-Nucleus Verification

Reagents:

-

Solvent:

(stored over 4Å molecular sieves) or -

Internal Standard:

-Trifluorotoluene (optional for quantitative

Workflow:

-

Sample Prep: Dissolve 5-10 mg of fluorinated pyridine aldehyde in 0.6 mL of dry solvent. Cap immediately.

-

Acquisition:

- H NMR: 16 scans, 10s relaxation delay (to allow accurate integration of the aldehyde proton).

-

C NMR: 256+ scans (carbonyl carbons have long

-

F NMR: Decoupled and Coupled (to verify

Data Interpretation[5][6][7][8][9][10][11][12][13][14]

1. The Aldehyde Signature (Intact)

-

H NMR: A sharp singlet or doublet appearing at 9.8 – 10.2 ppm .

-

Coupling: Watch for long-range coupling (

or

-

- C NMR: Signal at 185 – 190 ppm .

- F NMR: Sharp singlet (or multiplet depending on ring protons).

2. The Gem-Diol Signature (Hydrated Impurity)

- H NMR: The aldehyde proton disappears. A new signal appears upfield at 5.5 – 6.5 ppm (methine proton of the diol).

-

C NMR: The carbonyl signal (185 ppm) disappears. A new signal appears at 80 – 90 ppm (sp

3. The Carboxylic Acid Signature (Oxidized Impurity)

- H NMR: Broad singlet >12 ppm (often invisible if exchange is fast).

- C NMR: Signal at 165 – 170 ppm (distinctly upfield from the aldehyde).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for analyzing these sensitive compounds.

Figure 1: Analytical workflow for distinguishing intact aldehydes from hydrates and acids. Note that NMR is the requisite confirmation step regardless of IR results due to partial hydration possibilities.

Part 5: Rapid Screening via FT-IR

While less specific than NMR, FT-IR is excellent for checking bulk material state (solid/oil) before dissolving it.

-

The Fluorine Shift: The electron-withdrawing fluorine atom typically shifts the C=O stretching frequency to higher wavenumbers (stiffening the bond) compared to non-fluorinated analogs. Expect the band at 1715 – 1745 cm

. -

The Hydrate Warning: If the spectrum shows a broad "belly" at 3000 – 3400 cm

(O-H stretch) and a diminished or absent C=O peak, the sample has absorbed moisture and converted to the gem-diol.

Diagram: The Hydration Equilibrium

The chemical transformation driven by the fluorine substituent is visualized below.

Figure 2: The influence of fluorine's inductive effect on the hydration equilibrium. The electron-deficient carbonyl is highly susceptible to nucleophilic attack by water.

References

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines.[5] Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.[5] Link

-

Guthrie, J. P. (2000). Hydration of Carbonyl Compounds. Canadian Journal of Chemistry. (Contextual grounding on equilibrium constants for electron-deficient aldehydes). Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F-H coupling patterns). Link

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for carbonyl shifts due to electronegative substituents). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Difluoromethoxy-3-fluoro-5-formylpyridine

Executive Safety Summary

2-Difluoromethoxy-3-fluoro-5-formylpyridine is a specialized heterocyclic building block often utilized in the synthesis of kinase inhibitors and bioactive scaffolds. Its handling requires protocols that address two distinct chemical behaviors: the reactivity of the aldehyde (electrophile, respiratory irritant) and the lipophilicity of the fluorinated motifs (enhanced skin permeation).

While specific toxicological data for this exact intermediate may be limited in public repositories, we apply the "Worst-Case Analog" principle , deriving safety standards from the structural union of 2-fluoro-5-formylpyridine and 2-(difluoromethoxy)pyridine.

Primary Hazard Classifications (Inferred):

-

Skin/Eye Irritant (Category 2/2A): High risk of chemical conjunctivitis due to the formyl group.

-

Acute Toxicity (Oral/Dermal): The difluoromethoxy group (

) enhances bioavailability, increasing the risk of systemic absorption via skin contact. -

Respiratory Irritant (STOT SE 3): Aldehyde vapors are potent mucous membrane irritants.

Physicochemical Risk Assessment

To select the correct PPE, we must understand the molecule's interaction with barrier materials.[1]

| Structural Motif | Chemical Behavior | Safety Implication |

| Formyl Group (-CHO) | Electrophilic, volatile | Vapor Risk: Requires chemical splash goggles (not safety glasses) and fume hood use to prevent lachrymatory effects. |

| Difluoromethoxy (-OCF₂H) | Lipophilic, H-bond acceptor | Permeation Risk: Increases solubility in lipids (skin oils). Standard latex gloves are insufficient; nitrile breakthrough times may be reduced. |

| Fluorine Atom (C-F) | Electron-withdrawing | Reactivity: Increases the acidity of the pyridine ring; potential for hydrolysis under extreme basic conditions. |

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard GLP requirements, accounting for the enhanced permeation properties of fluorinated pyridines.

Tier 1: Standard Laboratory Handling (Solids/Weighing)

Use this tier for weighing powders < 10g.

-

Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).

-

Rationale: Aldehyde fines/dust can cause immediate, severe eye watering and irritation.[2] Safety glasses allow vapor entry from the sides.

-

-

Hand Protection: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).

-

Protocol: Inspect inner glove color upon removal. If the outer glove is compromised by solvent, change immediately.

-

-

Respiratory: Fume Hood (Face velocity: 80–100 fpm).

-

Note: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 particulate respirator with an organic vapor relief valve.

-

-

Body: Lab coat (buttoned/snapped), long pants, closed-toe leather/synthetic shoes.

Tier 2: Solution Phase & Scale-Up (>10g or Dissolved)

Use this tier when the compound is dissolved in organic solvents (DCM, THF, DMF), which act as carrier vehicles for skin absorption.

-

Hand Protection: Laminate Film (Silver Shield/4H) or High-Grade Nitrile (8 mil+) .

-

Rationale: Solvents like DCM swell nitrile rapidly, carrying the fluorinated pyridine through the glove barrier.

-

-

Face Protection: Face Shield worn over splash goggles.

-

Engineering Control: All transfers must occur within the fume hood sash boundary.

Operational Protocols

A. Weighing & Static Control

Fluorinated heterocycles are often dry, crystalline solids prone to static charge, causing "fly-away" powder that contaminates the balance area.

-

Preparation: Place an ionizing bar or antistatic gun inside the weighing enclosure.

-

Vessel Selection: Use glass or antistatic plastic weighing boats. Avoid standard plastic boats if static is observed.

-

Technique:

-

Open the stock container only inside the fume hood.[3]

-

Transfer the required amount into a tared, screw-cap vial.

-

Wipe down the exterior of the stock container with a solvent-dampened tissue (acetone/ethanol) before returning it to storage to remove invisible dust residues.

-

B. Reaction Setup

-

Solubilization: Add solvent slowly. The aldehyde group poses a risk of exotherm if mixed with strong nucleophiles or oxidizers.

-

Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

-

Reason: Aldehydes can slowly oxidize to carboxylic acids (2-difluoromethoxy-3-fluoropyridine-5-carboxylic acid) upon prolonged exposure to air, altering stoichiometry.

-

C. Spill Response (Solid)

-

Evacuate: Clear the immediate area of personnel.

-

PPE Up: Don double nitrile gloves, goggles, and an N95 respirator.

-

Contain: Cover the spill with a damp paper towel (to prevent dust lofting).

-

Clean: Scoop up the material/towel mixture. Wipe the surface with a soap/water solution, followed by an alcohol wipe.

-

Disposal: Place all waste in a sealed bag labeled "Fluorinated Organic Solid."

Waste Disposal & Deactivation

Do not treat this as general organic waste due to the fluorine content.

-

Classification: Halogenated Organic Waste .

-

Segregation: Keep separate from strong acids (risk of HF generation in extreme fire scenarios) and strong oxidizers.

-

Container: High-density polyethylene (HDPE) or glass carboys.

-

Labeling: Must explicitly list "Fluorinated Pyridine Aldehyde" to alert waste handlers of potential lachrymatory properties.

Safe Handling Workflow (Visualization)

The following diagram outlines the critical decision points and safety barriers for the lifecycle of this compound in the lab.

Figure 1: Operational lifecycle for 2-Difluoromethoxy-3-fluoro-5-formylpyridine, emphasizing the transition from solid handling (inhalation risk) to solution phase (permeation risk).

References

-

PubChem. (2025).[4] Compound Summary: 2-Fluoro-5-formylpyridine (Analog Safety Profile). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). (2025).[4] Registration Dossier: Pyridine-3-carbaldehyde derivatives.[Link]

(Note: Direct SDS for the specific CAS 2-Difluoromethoxy-3-fluoro-5-formylpyridine is proprietary to specific synthesis catalogs; the above references provide the authoritative toxicological grounding for the constituent functional groups.)

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.